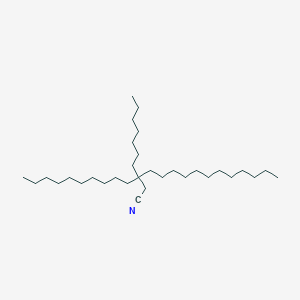
3-Decyl-3-heptylpentadecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decyl-3-heptylpentadecanenitrile is an organic compound with the molecular formula C32H63N It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-3-heptylpentadecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The general reaction can be represented as follows:
R−X+NaCN→R−CN+NaX
where (R) represents the alkyl group, and (X) is the halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-Decyl-3-heptylpentadecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
3-Decyl-3-heptylpentadecanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Decyl-3-heptylpentadecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-Decyl-3-heptylpentadecanenitrile: Unique due to its specific alkyl chain length and structure.
Other Nitriles: Compounds like benzonitrile, acetonitrile, and adiponitrile.
Uniqueness
This compound stands out due to its long and branched hydrocarbon chain, which imparts unique physical and chemical properties compared to simpler nitriles. This structural uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
103328-95-6 |
|---|---|
Molecular Formula |
C32H63N |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
3-decyl-3-heptylpentadecanenitrile |
InChI |
InChI=1S/C32H63N/c1-4-7-10-13-15-17-18-20-23-26-29-32(30-31-33,27-24-21-12-9-6-3)28-25-22-19-16-14-11-8-5-2/h4-30H2,1-3H3 |
InChI Key |
YPJBCKUDBPXAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCC)(CCCCCCCCCC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















